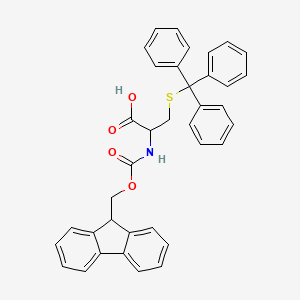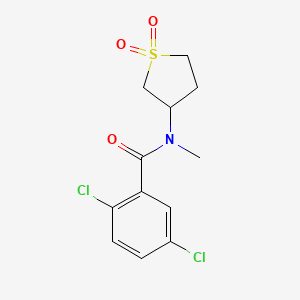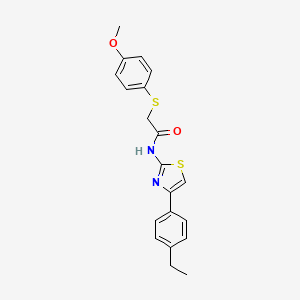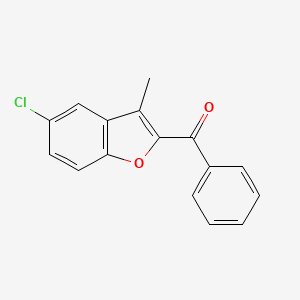![molecular formula C27H32BF4N B2686924 1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate CAS No. 73286-97-2](/img/structure/B2686924.png)
1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate, commonly known as BB-Q, is a fluorescent dye that has been widely used in scientific research. BB-Q is a cationic dye that can bind to negatively charged molecules, such as DNA, RNA, and proteins. Due to its unique properties, BB-Q has become an important tool in various fields of research, including biochemistry, molecular biology, and cell biology.
Mechanism of Action
The mechanism of action of BB-Q involves the binding of the dye to negatively charged molecules, such as DNA, RNA, and proteins. Upon binding, the fluorescence intensity of BB-Q is greatly enhanced, which allows for the detection of the target molecule.
Biochemical and Physiological Effects:
BB-Q does not have any known biochemical or physiological effects, as it is not a drug and is not used for therapeutic purposes. BB-Q is solely used as a research tool for the detection of nucleic acids and proteins.
Advantages and Limitations for Lab Experiments
The advantages of using BB-Q in lab experiments include its high selectivity for nucleic acids and proteins, its high sensitivity for detection, and its ease of use. BB-Q is also relatively inexpensive compared to other fluorescent dyes.
The limitations of using BB-Q in lab experiments include its limited solubility in aqueous solutions, which can limit its use in certain applications. In addition, BB-Q can be toxic to cells at high concentrations, which can limit its use in live-cell imaging experiments.
Future Directions
There are several future directions for the use of BB-Q in scientific research. One potential application is the development of new fluorescent probes based on the structure of BB-Q. These probes could have improved properties, such as increased solubility and reduced toxicity.
Another potential application is the use of BB-Q in the development of new diagnostic tools for the detection of nucleic acids and proteins in clinical samples. BB-Q-based assays could provide a rapid and sensitive method for the detection of disease biomarkers, which could improve patient outcomes.
Overall, BB-Q is a valuable tool for scientific research, and its unique properties make it a useful tool for the detection of nucleic acids and proteins. As new applications are developed, BB-Q will continue to play an important role in advancing our understanding of biological systems.
Synthesis Methods
The synthesis of BB-Q involves the reaction of 2-tert-butyl-4-phenylquinoline with butyl bromide in the presence of a strong base, followed by the addition of tetrafluoroboric acid. The reaction yields BB-Q as a white crystalline solid, which is then purified by recrystallization.
Scientific Research Applications
BB-Q has been widely used in scientific research as a fluorescent probe for the detection of DNA, RNA, and proteins. BB-Q can selectively bind to double-stranded DNA and RNA, and its fluorescence intensity is greatly enhanced upon binding. This property makes BB-Q a useful tool for the detection of nucleic acids in various biological samples, including cells and tissues.
In addition to its use as a nucleic acid probe, BB-Q has also been used as a tool for the detection of protein-protein interactions. BB-Q can selectively bind to proteins that have exposed hydrophobic patches, and its fluorescence intensity is greatly enhanced upon binding. This property makes BB-Q a useful tool for the detection of protein-protein interactions in various biological samples.
properties
IUPAC Name |
1-butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N.BF4/c1-5-6-18-28-25(27(2,3)4)19-24(20-12-8-7-9-13-20)23-17-16-21-14-10-11-15-22(21)26(23)28;2-1(3,4)5/h7-15,19H,5-6,16-18H2,1-4H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPKGXCKFNPADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=C(C=C(C2=C1C3=CC=CC=C3CC2)C4=CC=CC=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2686844.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2686845.png)






![2-[3-Oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/no-structure.png)

![1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2686861.png)

![2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2686864.png)